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Compound of Interest

Compound Name: Cisapride monohydrate

Cat. No.: B1588408 Get Quote

For researchers, scientists, and drug development professionals, understanding the cardiac

liability of compounds is paramount. The human Ether-à-go-go-Related Gene (hERG)

potassium channel is a critical gatekeeper of cardiac repolarization, and its unintended

blockade by non-cardiac drugs can lead to life-threatening arrhythmias. This guide provides a

detailed head-to-head comparison of two gastrointestinal prokinetic agents, cisapride and

tegaserod, and their effects on hERG channels, supported by experimental data.

Cisapride, a once widely used promotility agent, was largely withdrawn from the market due to

its association with QT prolongation and Torsades de Pointes (TdP), a direct consequence of

its high-affinity blockade of the hERG channel. In stark contrast, tegaserod, a selective

serotonin-4 (5-HT4) receptor agonist, exhibits a significantly lower propensity for hERG channel

inhibition. This comparative analysis will delve into the quantitative differences in their hERG

blocking potency, elucidate the underlying mechanisms of action, and provide detailed

experimental protocols for assessing these critical drug-channel interactions.

Quantitative Comparison of hERG Channel
Inhibition
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a

drug's effect. The data overwhelmingly demonstrates that cisapride is a potent blocker of the

hERG channel, with IC50 values consistently in the nanomolar (nM) range. Tegaserod, on the

other hand, inhibits hERG channels at significantly higher concentrations, in the micromolar
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(µM) range, indicating a much lower risk of clinically relevant hERG-related cardiotoxicity at

therapeutic doses.

Drug IC50 (nM) Cell Line
Temperatur
e (°C)

Voltage
Protocol

Reference

Cisapride 6.5 HEK293 22 Step [1]

16.4 CHO-K1 20-22 Step [2]

23.6 CHO-K1 37 Step [2]

44.5
Mammalian

Cells
Not Specified

Step (-40mV

tail)
[3]

6.7
Mammalian

Cells
Not Specified

Step (+20mV

prolonged)
[3]

Tegaserod 13,000 Not Specified Not Specified Not Specified [4]

Table 1: Comparative IC50 Values for hERG Channel Blockade. This table summarizes the

IC50 values for cisapride and tegaserod from various electrophysiological studies. The

significantly lower IC50 values for cisapride highlight its high potency as a hERG channel

blocker compared to tegaserod.

Mechanism of hERG Channel Interaction
The interaction of these drugs with the hERG channel extends beyond simple pore plugging.

The mechanism of blockade for cisapride is complex and state-dependent, contributing to its

proarrhythmic potential.

Cisapride:

High-Affinity Blocker: Cisapride physically obstructs the pore of the hERG channel,

preventing the efflux of potassium ions necessary for cardiac repolarization.

State-Dependent Binding: Its blocking action is not constant but is influenced by the

conformational state of the channel. Cisapride exhibits a preferential affinity for the open
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and/or inactivated states of the hERG channel.[2] This means the block is more pronounced

when the channels are actively participating in the action potential.

Voltage-Dependence: The degree of block by cisapride increases at more positive

membrane potentials.[1][5]

Time- and Frequency-Dependence: The inhibitory effect of cisapride is enhanced with longer

depolarizing pulses and at higher stimulation frequencies.[2] This "use-dependent" block can

lead to an accumulation of effect at faster heart rates, paradoxically increasing arrhythmia

risk when the heart is stressed. The molecular basis for this high-affinity interaction involves

specific aromatic amino acid residues, namely Tyrosine-652 and Phenylalanine-656, located

in the S6 domain of the channel pore.[6]

Tegaserod:

Low-Affinity Blocker: Tegaserod's interaction with the hERG channel is significantly weaker

than that of cisapride. Inhibition is only observed at micromolar concentrations, which are

substantially higher than the plasma concentrations achieved at therapeutic doses.[4]

Mechanism of Cardiovascular Effects: The cardiovascular concerns that led to the temporary

withdrawal of tegaserod were primarily related to ischemic events, not QT prolongation.[7][8]

Subsequent analyses have suggested that for a specific patient population (women <65 with

IBS-C and no more than one cardiovascular risk factor), the benefits of tegaserod may

outweigh the risks.[7] While tegaserod can interact with other serotonin receptors, its effect

on the hERG channel is not considered a primary mechanism of cardiac adverse events.[9]

[10]
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Experimental Workflow: hERG Patch-Clamp Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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